8-Fluoroquinazoline-2,4-diamine
Overview
Description
8-Fluoroquinazoline-2,4-diamine is a heterocyclic compound with the molecular formula C8H7FN4. It is characterized by the presence of a quinazoline ring substituted with a fluorine atom at the 8th position and amino groups at the 2nd and 4th positions.
Mechanism of Action
Target of Action
Quinazoline derivatives have been identified as potential small-molecule inhibitors against certain viruses .
Mode of Action
It’s known that quinazoline derivatives can inhibit viral replication . The specific interactions between 8-Fluoroquinazoline-2,4-diamine and its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Given its potential antiviral activity, it may interfere with the life cycle of viruses, affecting their ability to replicate .
Result of Action
It has been found to be a potent inhibitor of viral replication in the case of chikungunya virus .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other molecules can affect its stability and activity. For instance, it is recommended to store the compound at a temperature of 0-5°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinazoline-2,4-diamine typically involves the reaction of 8-fluoroquinazoline with suitable amine sources. One common method includes the nitration of guanidine carbonate followed by reduction and cyclization reactions. The reaction conditions often involve the use of solvents like carbon tetrachloride and chloroform, with nitric acid as a reagent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps like crystallization and purification to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the amino groups, leading to different substituted derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups replacing the fluorine or amino groups .
Scientific Research Applications
8-Fluoroquinazoline-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Comparison with Similar Compounds
6-Fluoroquinazoline-2,4-diamine: Similar in structure but with the fluorine atom at the 6th position.
2,4-Diaminoquinazoline: Lacks the fluorine substitution but has similar amino group placements.
8-Chloroquinazoline-2,4-diamine: Chlorine replaces the fluorine atom, leading to different chemical properties.
Uniqueness: 8-Fluoroquinazoline-2,4-diamine is unique due to the specific placement of the fluorine atom, which influences its reactivity and interaction with biological targets. This unique substitution pattern enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
8-fluoroquinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H,(H4,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZWXLZTWRYIJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919671 | |
Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119584-79-1, 915402-31-2 | |
Record name | 8-Fluoro-2,4-quinazolinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119584-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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